molecular formula C14H18O2 B3331497 Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate CAS No. 84001-90-1

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate

Cat. No.: B3331497
CAS No.: 84001-90-1
M. Wt: 218.29 g/mol
InChI Key: QTLOYKCWYODNOC-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate is an organic compound with the molecular formula C14H18O2. It is known for its unique chemical structure, which includes a phenyl ring substituted with three methyl groups at positions 2, 4, and 6, and an ethyl ester group attached to a propenoate moiety. This compound is used in various industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(2,4,6-trimethylphenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Formation of 3-(2,4,6-trimethylphenyl)propanoic acid.

    Reduction: Formation of 3-(2,4,6-trimethylphenyl)propan-2-ol.

    Substitution: Formation of 3-(2,4,6-trimethylphenyl)-2-nitroprop-2-enoate or 3-(2,4,6-trimethylphenyl)-2-bromoprop-2-enoate.

Scientific Research Applications

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, the compound may interact with cellular enzymes or receptors, leading to various biochemical responses. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl cinnamate: Similar structure but lacks the methyl groups on the phenyl ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(4-methylphenyl)prop-2-enoate: Similar structure but with only one methyl group on the phenyl ring.

The presence of three methyl groups on the phenyl ring in this compound makes it unique and can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-5-16-14(15)7-6-13-11(3)8-10(2)9-12(13)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLOYKCWYODNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737445
Record name Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84001-90-1
Record name Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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